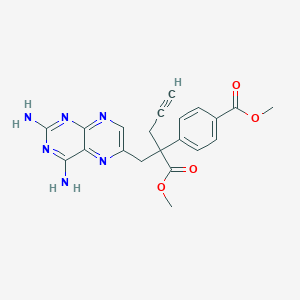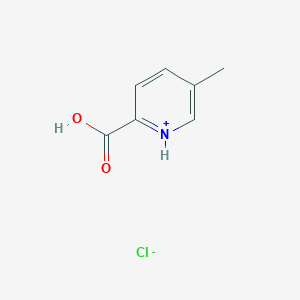
5-Methylpicolinic acid hydrochloride
Overview
Description
5-Methylpicolinic acid hydrochloride is an important organic compound with a wide range of applications in scientific research and industry. This compound has attracted significant attention due to its unique combination of physical and chemical properties, which give it a range of interesting properties and applications.
Mechanism of Action
Target of Action
It is structurally similar to picolinic acid, which is known to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Based on its structural similarity to picolinic acid, it may also bind to zfps, changing their structures and disrupting zinc binding, thereby inhibiting function .
Biochemical Pathways
Given its potential interaction with zfps, it may influence pathways involving these proteins .
Result of Action
If it acts similarly to picolinic acid, it may exhibit anti-viral properties and affect immune responses .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, from which 5-Methylpicolinic acid hydrochloride is derived, acts as a chelating agent and is involved in the absorption of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Cellular Effects
Picolinic acid has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Molecular Mechanism
Picolinic acid is known to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Metabolic Pathways
Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpicolinic acid hydrochloride typically involves the oxidation of 5-methylpicolinic acid. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the product is isolated by acidification with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Methylpicolinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
5-Methylpicolinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Explored for its therapeutic potential, particularly in the modulation of metal ion homeostasis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-Methylpicolinic acid hydrochloride is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its ability to chelate metal ions and interact with biological targets compared to its isomers .
Properties
IUPAC Name |
5-methylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOZAYGOQOYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741025 | |
| Record name | 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177359-60-3 | |
| Record name | 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
![(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid](/img/structure/B169816.png)
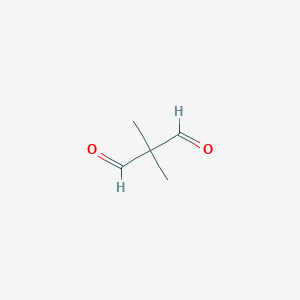
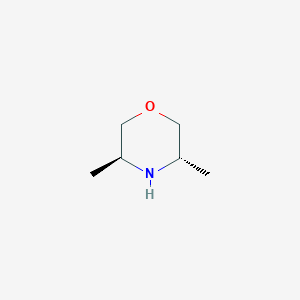

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
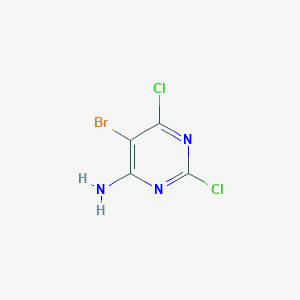
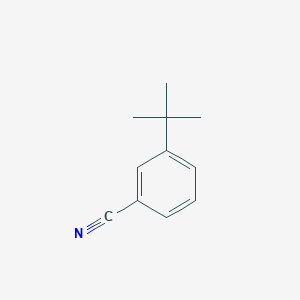

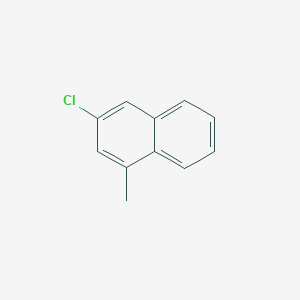
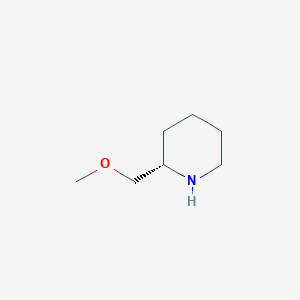
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
